Product packaging for Quinine-10,11-epoxide(Cat. No.:CAS No. 78523-31-6)

Quinine-10,11-epoxide

Cat. No.: B1219763
CAS No.: 78523-31-6
M. Wt: 340.4 g/mol
InChI Key: VLWNILCSAMPQCK-CVXNGFDLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization within Quinine (B1679958) Alkaloid Chemistry and Research History

The story of quinine is deeply embedded in the history of medicine and organic chemistry. Isolated in 1820 from the bark of the Cinchona tree, quinine was the first effective treatment for malaria. researchgate.netunizg.hr Its complex molecular structure, featuring a quinoline (B57606) and a quinuclidine (B89598) ring system with five stereocenters, presented a formidable challenge to synthetic chemists for over a century. wikipedia.org The quest for its total synthesis spurred significant advancements in synthetic methodology and stereochemical control. wikipedia.orgnih.gov

Within this rich history, the study of quinine's metabolism has been crucial for understanding its pharmacology. Research into the biotransformation of quinine has identified several metabolites, including hydroxylated derivatives and the focus of this article, Quinine-10,11-epoxide . researchgate.netnih.gov This epoxide is formed by the oxidation of the vinyl group at the C3 position of the quinuclidine ring. researchgate.netnih.gov Its subsequent hydrolysis leads to the formation of Quinine-10,11-dihydrodiol, another key metabolite. researchgate.netnih.gov The identification of these metabolites has been instrumental in elucidating the metabolic fate of quinine in humans.

Significance of Epoxide Modifications in Complex Natural Products Research

Epoxides are highly versatile functional groups in organic synthesis due to their inherent ring strain and susceptibility to nucleophilic attack. This reactivity makes them valuable intermediates for introducing new functionalities and constructing complex molecular architectures. In the realm of natural product chemistry, the strategic introduction of an epoxide ring can be a pivotal step in a synthetic sequence, enabling the stereocontrolled formation of new stereocenters and the construction of intricate ring systems.

The total synthesis of quinine itself has seen strategies that employ an epoxide intermediate to control the stereochemistry of the final product. researchgate.netnih.gov For instance, stereoselective epoxidation of an olefin precursor allows for the precise installation of the desired stereochemistry at the C10 and C11 positions, which is then carried through to the final quinine molecule. This underscores the power of epoxide chemistry in achieving highly selective and efficient syntheses of complex natural products.

Beyond their role as synthetic intermediates, epoxide modifications can also significantly impact the biological activity of a natural product. In some cases, an epoxide metabolite may exhibit enhanced or different pharmacological properties compared to the parent compound. A noteworthy finding in the context of this compound is the observation that a mixture of its diastereomeric forms was found to be eight times more potent than quinine in inhibiting the P-glycoprotein multidrug resistance (MDR) pump. uwm.edu This suggests that the epoxide moiety may play a crucial role in the interaction with this important biological target, opening avenues for the design of more effective MDR inhibitors.

Detailed Research Findings

The academic interest in this compound stems from its dual identity as both a key intermediate in synthetic strategies towards quinine and a biologically relevant metabolite.

Several total syntheses of quinine have strategically utilized an epoxide at the C10-C11 position. These approaches often involve the stereoselective epoxidation of a vinyl group on a precursor molecule. The resulting epoxide then serves as a handle for subsequent chemical transformations, ultimately leading to the natural product with the correct stereochemistry. researchgate.netnih.gov

The finding that a diastereomeric mixture of this compound exhibits significantly enhanced inhibitory activity against the MDR pump compared to quinine is a pivotal research discovery. uwm.edu This highlights the potential for targeted modification of the quinine scaffold to develop new therapeutic agents. Further research is needed to isolate and evaluate the individual diastereomers to identify the more active stereoisomer and to fully elucidate the mechanism of its enhanced activity.

Data Tables

Chemical and Physical Properties of this compound

PropertyValue
Molecular Formula C₂₀H₂₄N₂O₃
Molecular Weight 340.42 g/mol
IUPAC Name (S)-((2R,4S,5R)-5-((R)-oxiran-2-yl)-1-azabicyclo[2.2.2]octan-2-yl)(6-methoxyquinolin-4-yl)methanol
CAS Number Not explicitly found in the search results
Physical State Not specified in the search results
Solubility Not specified in the search results
Melting Point Not specified in the search results
Boiling Point Not specified in the search results

Spectroscopic Data of this compound

Detailed spectroscopic data such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry for this compound are essential for its unambiguous characterization. While the search results allude to the use of such techniques for the identification of quinine metabolites, specific data sets for the isolated epoxide are not provided. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H24N2O3 B1219763 Quinine-10,11-epoxide CAS No. 78523-31-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

78523-31-6

Molecular Formula

C20H24N2O3

Molecular Weight

340.4 g/mol

IUPAC Name

(6-methoxyquinolin-4-yl)-[(2S,5R)-5-(oxiran-2-yl)-1-azabicyclo[2.2.2]octan-2-yl]methanol

InChI

InChI=1S/C20H24N2O3/c1-24-13-2-3-17-15(9-13)14(4-6-21-17)20(23)18-8-12-5-7-22(18)10-16(12)19-11-25-19/h2-4,6,9,12,16,18-20,23H,5,7-8,10-11H2,1H3/t12?,16-,18-,19?,20?/m0/s1

InChI Key

VLWNILCSAMPQCK-CVXNGFDLSA-N

SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C5CO5)O

Isomeric SMILES

COC1=CC2=C(C=CN=C2C=C1)C([C@@H]3CC4CCN3C[C@@H]4C5CO5)O

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C5CO5)O

Synonyms

quinine-10,11-epoxide

Origin of Product

United States

Synthetic Methodologies for Quinine 10,11 Epoxide

Oxidation Pathways from Quinine (B1679958) Precursors

The direct conversion of quinine or its derivatives into Quinine-10,11-epoxide is a primary route for its synthesis. This transformation hinges on the selective oxidation of the C10-C11 vinyl group. The success of this approach depends on achieving high regioselectivity and, where necessary, stereoselectivity.

Regioselective Epoxidation Strategies

The structure of quinine features multiple potentially reactive sites for oxidation. Therefore, achieving regioselectivity to target the vinyl group is paramount. The Sharpless asymmetric dihydroxylation, for instance, is noted for its high site selectivity, preferentially reacting with the most electron-rich double bond in a substrate. wikipedia.org In the context of quinine, this inherent selectivity allows for the targeted modification of the vinyl group over the quinoline (B57606) ring system. This principle underpins strategies where the C10-C11 double bond is converted to a diol, which can then be transformed into the desired epoxide.

Stereoselective Epoxidation Approaches

Creating the epoxide with a specific three-dimensional orientation (stereochemistry) is crucial, particularly in the total synthesis of complex molecules like quinine itself. Several powerful asymmetric methods have been developed and applied to quinine precursors.

The Sharpless asymmetric dihydroxylation is a cornerstone reaction in asymmetric synthesis, enabling the conversion of alkenes to chiral vicinal diols with high enantioselectivity. mdpi.comnih.gov This reaction employs osmium tetroxide as the oxidant in the presence of a chiral ligand derived from dihydroquinine (DHQ) or dihydroquinidine (B8771983) (DHQD). wikipedia.orgencyclopedia.pub The choice between these pseudoenantiomeric ligands, often used in pre-packaged mixtures known as AD-mix-α (containing (DHQ)₂PHAL) and AD-mix-β (containing (DHQD)₂PHAL), dictates the facial selectivity of the dihydroxylation and thus the stereochemistry of the resulting diol. wikipedia.orgyale.edu

In several total syntheses of quinine, a precursor molecule containing the vinyl side chain is subjected to Sharpless dihydroxylation. organic-chemistry.org The resulting diol, formed with high diastereoselectivity, is then converted into the corresponding epoxide. organic-chemistry.orgudel.educlockss.org This two-step sequence—dihydroxylation followed by conversion to an epoxide—is a reliable method for installing the chiral epoxide moiety. researchgate.net For example, in Jacobsen's catalytic asymmetric synthesis of quinine, an advanced intermediate olefin was successfully converted to a diol with greater than 96:4 diastereoselectivity using AD-mix-β. organic-chemistry.org This diol was then cleanly transformed into the target epoxide, which served as the direct precursor for the final cyclization to form quinine. organic-chemistry.orgudel.edu

A highly effective method for asymmetric epoxidation involves the use of chiral sulfur ylides. Research by Aggarwal and coworkers has demonstrated a practical and highly selective approach using an inexpensive chiral sulfide (B99878) derived from limonene. bristol.ac.ukacs.org This method has been successfully applied to the synthesis of the Cinchona alkaloids, including quinine. bristol.ac.ukresearchgate.net

The key step in this strategy is the reaction of a meroquinene aldehyde derivative with a chiral sulfonium (B1226848) salt in the presence of a base. osti.govbris.ac.uk This generates a sulfur ylide that reacts with the aldehyde to form the epoxide. This transformation proceeds with excellent diastereoselectivity and enantioselectivity, often with perfect enantiocontrol. bristol.ac.uk A significant advantage of this method is that the stereochemical outcome of the epoxidation is controlled by the chirality of the sulfide catalyst. bris.ac.uk By simply using the opposite enantiomer of the chiral sulfide, one can produce the diastereomeric epoxide, making the synthesis adaptable for producing both quinine and its diastereomer, quinidine (B1679956). bristol.ac.ukbris.ac.uk In a reported synthesis, reaction of a sulfonium salt with meroquinene aldehyde afforded the target epoxide in 81% yield with an 89:11 diastereomeric ratio. osti.gov

Table 1: Sulfur Ylide-Mediated Epoxidation in Quinine Synthesis

Reactants Chiral Sulfide Source Product Yield Diastereomeric Ratio (dr) Ref
Meroquinene aldehyde, Sulfonium Salt Isothiocineole (from Limonene) Epoxide Precursor 81% 89:11 osti.gov

Organocatalysis, which uses small organic molecules as catalysts, offers a metal-free alternative for asymmetric epoxidation. Cinchona alkaloids themselves, including quinine, and their derivatives are frequently employed as powerful organocatalysts. mdpi.com

Wynberg and coworkers pioneered the use of cinchona alkaloid-derived quaternary ammonium (B1175870) salts as phase-transfer catalysts for the asymmetric Weitz-Scheffer epoxidation of α,β-unsaturated ketones. uni-koeln.de More recently, quinine and the related alkaloid sparteine (B1682161) have been used as activators for the epoxidation of vinylidene bisphosphonate esters using hydrogen peroxide as the oxidant, achieving good yields and interesting enantioselectivities. mdpi.comproquest.com In these reactions, the chiral amine is thought to activate the hydrogen peroxide by forming a chiral hydroperoxy anion intermediate. mdpi.com Other research has explored quinine-derived urea (B33335) derivatives as catalysts for epoxidation sequences. nih.govresearchgate.net While many organocatalytic methods focus on α,β-unsaturated ketones and aldehydes, the principles can be extended to the synthesis of complex molecules. In the context of total synthesis, organocatalysis has been used to construct the piperidine (B6355638) skeleton of quinine through reactions like asymmetric Michael additions. researchgate.net

Sulfur Ylide-Mediated Asymmetric Epoxidations

Total Synthesis Approaches Involving Epoxide Intermediates

The total synthesis of quinine has been a landmark achievement in organic chemistry since the first formal synthesis by Woodward and Doering. researchgate.netwikipedia.org Many modern, stereoselective syntheses of quinine and quinidine strategically employ an epoxide intermediate. researchgate.net A common and powerful strategy involves the intramolecular cyclization of an amino-epoxide precursor to construct the core quinuclidine (B89598) ring system. clockss.orgresearchgate.netnih.gov

This approach typically involves synthesizing two key fragments: the quinoline portion and a suitably protected piperidine derivative. researchgate.net These fragments are coupled, and an olefin is elaborated, which is then stereoselectively converted into an epoxide using methods like the Sharpless dihydroxylation described above. organic-chemistry.orgclockss.orgresearchgate.net The final key step is the removal of a nitrogen protecting group, which allows the liberated amine to attack the epoxide intramolecularly, forging the C8-N bond and completing the bicyclic quinuclidine skeleton. udel.eduresearchgate.net

Syntheses by Uskokovic, Stork, Jacobsen, and Kobayashi have all successfully utilized variations of this amino-epoxide cyclization strategy. udel.eduresearchgate.netresearchgate.netunizg.hr For instance, Krische and coworkers reported a concise synthesis where a key allylic alcohol was subjected to a stereoselective hydroxyl-directed epoxidation using an oxovanadium catalyst, delivering the epoxide with a 17:1 diastereomeric ratio. nih.govnih.gov Subsequent cyclization of this amine-epoxide intermediate furnished (±)-7-hydroxyquinine. nih.govnih.gov

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Quinine
Quinidine
Dihydroquinine (DHQ)
Dihydroquinidine (DHQD)
(DHQ)₂PHAL
(DHQD)₂PHAL
Osmium tetroxide
Meroquinene aldehyde
Isothiocineole
Sparteine
Hydrogen peroxide
(±)-7-hydroxyquinine
Woodward and Doering
Uskokovic
Stork
Jacobsen
Kobayashi
Krische
Wynberg

Quinuclidine Core Formation Strategies

The quinuclidine nucleus, a 1-azabicyclo[2.2.2]octane system, is the structural cornerstone of cinchona alkaloids. Its formation is a critical phase in the total synthesis of quinine and, by extension, this compound. Classical and contemporary strategies predominantly build this bicyclic system from functionalized piperidine precursors.

Key strategies for quinuclidine core formation include:

Intramolecular Nucleophilic Substitution (SN2): A prevalent approach involves the cyclization of a piperidine derivative. chinesechemsoc.orgscispace.com In this method, a nucleophilic nitrogen atom on the piperidine ring attacks an electrophilic carbon, displacing a leaving group to form the second ring of the bicyclic system. Stork's landmark asymmetric total synthesis of quinine utilized a reductive amination followed by an SN2 cyclization. rsc.org This N1-C8 bond formation is a powerful strategy for late-stage construction of the quinuclidine scaffold. rsc.orgresearchgate.net

Intramolecular Epoxide Ring Opening: Several syntheses, including those by Uskokovic and Kobayashi, feature the intramolecular opening of an epoxide ring by the piperidine nitrogen. researchgate.netclockss.orgunizg.hr This reaction not only forms the quinuclidine framework but also establishes the stereochemistry at the C9 position. The epoxide precursor is typically formed from the corresponding olefin via dihydroxylation and subsequent cyclization. clockss.org

Condensation Reactions: Traditional methods have also employed condensation reactions of piperidine derivatives to forge the quinuclidine scaffold. chinesechemsoc.orgscispace.com

Iridium-Catalyzed Allylic Dearomatization: A more recent and highly efficient method involves an iridium-catalyzed intramolecular asymmetric allylic dearomatization reaction. This approach can produce a wide array of functionalized quinuclidine derivatives in high yields and with excellent stereoselectivity. chinesechemsoc.orgscispace.com

Table 1: Comparison of Quinuclidine Core Formation Strategies
StrategyKey ReactionTypical PrecursorReference
Intramolecular SN2 CyclizationN-alkylationFunctionalized Piperidine rsc.org
Intramolecular Epoxide OpeningNucleophilic attack by nitrogenPiperidine with pendant epoxide researchgate.netclockss.orgunizg.hr
Iridium-Catalyzed DearomatizationAllylic DearomatizationTetrahydro-β-carboline derivatives chinesechemsoc.orgscispace.com
Aza [3+3] CycloadditionCycloaddition/CyanationAldehyde, nitroalkene, imine nih.govrsc.org

Diastereoselective and Enantioselective Control in Synthesis

Achieving the correct stereochemistry at the multiple chiral centers of quinine is paramount. Modern syntheses rely heavily on catalytic asymmetric reactions to control both diastereoselectivity and enantioselectivity.

Catalyst-Controlled Oxidations: The synthesis developed by Jacobsen and coworkers provides a compelling example of catalyst-controlled stereoselection. Their strategy uses a Sharpless asymmetric dihydroxylation to selectively install the C8 and C9 stereocenters on an olefin intermediate. researchgate.net The choice of the chiral ligand ((DHQD)2PHAL or (DHQ)2PHAL) in the dihydroxylation step dictates which diastereomer of the diol is formed, allowing access to both quinine and its diastereomer, quinidine. udel.edu

Asymmetric Conjugate Addition: In the same synthetic route, the C4 stereocenter is established using a (salen)Al-catalyzed conjugate addition of methyl cyanoacetate (B8463686) to an α,β-unsaturated imide, proceeding with high enantioselectivity (92% ee). udel.edu

Organocatalysis: Enantioselective total syntheses have been developed using organocatalysts. For instance, a diphenylprolinol silyl (B83357) ether-mediated Michael reaction is used in a multi-reaction, one-pot sequence to afford a chiral tetrahydropyridine (B1245486) intermediate with excellent enantioselectivity. nih.gov Another approach employs an organocatalytic formal aza [3+3] cycloaddition/Strecker-type cyanation to create an optically active tetrasubstituted piperidine derivative with very low catalyst loading (0.5 mol%). rsc.orgrsc.org

Chiral Sulfur Ylides: The asymmetric epoxidation of a meroquinene aldehyde using a chiral sulfur ylide has been reported as a key step. The stereochemistry of the sulfide reagent controls the facial selectivity of the epoxidation, leading to high diastereoselectivity in the formation of the crucial epoxide intermediate. bris.ac.ukbristol.ac.uk This method demonstrates reagent control over the reaction's stereochemical outcome. bris.ac.uk

Iridium Catalysis: For the synthesis of novel quinuclidine derivatives, an iridium-catalyzed intramolecular allylic dearomatization reaction has been shown to provide exceptional levels of diastereoselectivity (up to >20:1 dr) and enantioselectivity (up to >99% ee). chinesechemsoc.orgscispace.com

Table 2: Examples of Stereoselective Reactions in Quinine Synthesis
ReactionCatalyst/ReagentStereocenter(s) ControlledSelectivityReference
Asymmetric DihydroxylationAD-mix-βC8, C9>99% ee clockss.org
Conjugate Addition(salen)Al complexC492% ee udel.edu
Aza [3+3] CycloadditionDiphenylprolinol derivativeMultipleExcellent ee nih.govrsc.org
Asymmetric EpoxidationChiral Sulfur YlideC10, C1189:11 dr bris.ac.uk
Allylic Dearomatization[Ir(cod)Cl]2 / Feringa ligandMultiple>20:1 dr, >99% ee chinesechemsoc.orgscispace.com

Derivatization from this compound Precursors

The direct precursor to this compound is typically the corresponding 10,11-diol, which is itself derived from the terminal vinyl group of a quinine intermediate. The transformation of the vinyl group into the epoxide is a critical step in many synthetic routes.

The most common method for this transformation involves a two-step sequence:

Sharpless Asymmetric Dihydroxylation (AD): The C10-C11 vinyl group of a protected quinine precursor is subjected to asymmetric dihydroxylation. Using AD-mix-β (containing the (DHQD)2PHAL ligand), the pro-R face of the alkene is hydroxylated to produce the (10R, 11S)-diol with very high enantiomeric excess (>99% ee). clockss.org

Conversion to Epoxide: The resulting diol is then converted to the this compound. This is a standard procedure that typically involves selective activation of one hydroxyl group (e.g., tosylation or mesylation) followed by intramolecular SN2 cyclization, where the remaining hydroxyl group acts as the nucleophile to form the epoxide ring. clockss.org

An alternative point of functionalization on the quinuclidine core is the terminal alkene itself. While not a direct synthesis of the epoxide, derivatization at this position highlights its reactivity. The Heck reaction, for example, has been used to couple aryl groups to the vinyl moiety of quinine, creating a library of new analogues. nih.gov However, for the specific synthesis of the epoxide, the dihydroxylation-cyclization pathway remains the most established method. clockss.org

Stereochemical Aspects of Quinine 10,11 Epoxide Synthesis and Reactivity

Chiral Centers and Absolute Configuration

Quinine (B1679958), the precursor molecule, is characterized by a complex stereochemical structure, possessing four key stereogenic centers at positions C-3, C-4, C-8, and C-9. The naturally occurring, active form of quinine has the specific absolute configuration (3R,4S,8S,9R). chiralpedia.com The formation of Quinine-10,11-epoxide introduces two additional chiral centers at the C-10 and C-11 positions of the vinyl group.

The absolute configuration of these newly formed centers is critical as it dictates the stereochemical outcome of the subsequent cyclization step in the synthesis of Cinchona alkaloids. The synthesis is designed to control the formation of these centers to achieve the desired diastereomer of the epoxide, which will then lead to either quinine or quinidine (B1679956). For instance, in syntheses aiming for quinine, the epoxide intermediate is specifically prepared to yield the correct stereochemistry upon ring closure. sci-hub.ru While quinine itself has 16 possible stereoisomers due to its four chiral centers, the addition of the epoxide ring further increases the number of potential diastereomers, underscoring the importance of precise stereocontrol during its synthesis. chiralpedia.com

Control of Regio- and Stereoselectivity in Epoxide Formation

The synthesis of this compound with the correct stereochemistry is a critical challenge in the total synthesis of quinine and its analogues. Researchers have developed several strategies to control the regio- and stereoselectivity of the epoxidation of the vinyl group.

One prominent method involves a two-step sequence starting with the Sharpless asymmetric dihydroxylation (AD) of the olefin precursor, followed by conversion of the resulting diol into the epoxide. sci-hub.ruclockss.org This approach allows for high stereocontrol. For example, the use of AD-mix-β on an olefin precursor leads to the corresponding diol with very high enantiomeric excess (>99% ee), which is then efficiently converted to the target epoxide. clockss.org

Another powerful strategy employs chiral sulfur ylides to directly form the epoxide from an aldehyde precursor (meroquinene aldehyde). bris.ac.ukacs.org This method has been shown to proceed with high diastereoselectivity, where the stereochemical outcome is primarily controlled by the chirality of the sulfide (B99878) reagent rather than the existing stereocenters in the aldehyde. This "reagent control" allows for the preferential formation of the desired epoxide diastereomer. bris.ac.uk

A third approach involves a stereoselective hydroxyl-directed epoxidation using a modified oxovanadium catalyst, which achieves high diastereoselectivity (17:1 dr). nih.gov These methods highlight the diverse tactics used to install the correct stereochemistry at the C-10 and C-11 positions.

Control of Stereoselectivity in Epoxide Formation
MethodPrecursorReagents/CatalystSelectivity AchievedReference
Asymmetric Dihydroxylation then EpoxidationOlefinAD-mix-β, then standard epoxidation procedureDiol precursor with >99% ee clockss.org
Sulfur Ylide-Mediated Asymmetric EpoxidationMeroquinene AldehydeChiral Sulfonium (B1226848) Salt derived from enantiomer of sulfide 1 and dibromide 1089:11 dr (trans selectivity) bris.ac.uk
Hydroxyl-Directed EpoxidationAllylic AlcoholOxovanadium catalyst with N-hydroxy-N-Me-pivalamide17:1 dr nih.gov

Diastereomeric and Enantiomeric Purity Assessment in Synthesis

Ensuring the stereochemical purity of this compound and its precursors is paramount for the successful synthesis of the target alkaloid. Various analytical techniques are employed to assess the diastereomeric and enantiomeric purity at different stages of the synthesis.

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a common and effective method. For instance, the enantiomeric excess (ee) of the diol precursor to the epoxide has been determined to be greater than 99% using a Chiralcel OD-H column. clockss.org This high level of enantiopurity in the intermediate is crucial for obtaining an enantiomerically pure final product.

The diastereomeric ratio (dr) of epoxide products is often determined by analyzing the crude reaction mixtures using Nuclear Magnetic Resonance (NMR) spectroscopy, typically ¹H NMR. bris.ac.uknih.gov In syntheses utilizing chiral sulfur ylides, the diastereoselectivity of the epoxidation reaction was established as 89:11 dr, indicating a strong preference for one diastereomer over the other. bris.ac.uk These assessments are critical checkpoints to confirm that the desired stereocontrol has been achieved before proceeding with subsequent synthetic steps.

Purity Assessment in this compound Synthesis
Type of Purity AssessedMethodKey FindingReference
Enantiomeric Purity (of precursor diol)Chiral HPLC (Chiralcel OD-H column)>99% ee clockss.org
Diastereomeric Purity (of epoxide)¹H NMR SpectroscopyDiastereomeric ratio of 89:11 bris.ac.uk
Diastereomeric Purity (of epoxide)¹H NMR SpectroscopyDiastereomeric ratio of 17:1 nih.gov

Stereoselective Transformations of the Epoxide Ring

The primary stereoselective transformation of the this compound is its intramolecular ring-opening. This crucial step involves the nucleophilic attack of the piperidine (B6355638) nitrogen atom on one of the epoxide carbons, leading to the formation of the characteristic quinuclidine (B89598) bicyclic system of the Cinchona alkaloids. clockss.orgnih.gov

This cyclization is an Sₙ2-type reaction, meaning the stereochemistry of the epoxide directly and predictably dictates the stereochemistry at the C-8 and C-9 positions in the final product. unizg.hr The reaction is typically mediated by a fluoride (B91410) source, such as Cesium Fluoride (CsF), which also serves to remove a protecting group from the nitrogen atom, allowing it to act as a nucleophile. clockss.orgbris.ac.uk

The synthesis is designed so that a specific diastereomer of the epoxide will cyclize to form either quinine or its diastereomer, quinidine. For example, one diastereomer of the epoxide (18) is used to synthesize quinidine, while the opposite diastereomer (16) is used to synthesize quinine. bris.ac.uk This stereospecificity makes the controlled synthesis of the epoxide the linchpin for achieving a total synthesis of the desired alkaloid. sci-hub.ru The transformation highlights the utility of the epoxide as a key intermediate that translates the stereochemical information established during its formation into the final complex natural product. acs.orgnih.gov

Chemical Reactivity and Mechanistic Investigations of the Epoxide Moiety

Epoxide Ring Opening Reactions

The cleavage of the strained three-membered ring is the most characteristic reaction of epoxides. echemi.com This process, which can be initiated under acidic or basic conditions, involves the breaking of a carbon-oxygen bond and allows for the formation of a variety of 1,2-difunctionalized products. uea.ac.uk In the context of Quinine-10,11-epoxide, the ring-opening reaction is a critical step, most notably in the intramolecular cyclization that forms the quinuclidine (B89598) skeleton of quinine (B1679958). nih.govsci-hub.runih.gov

The epoxide ring is susceptible to attack by a wide range of nucleophiles. mdpi.com The regioselectivity of the attack depends significantly on the reaction conditions. Under basic or neutral conditions, the reaction typically follows an SN2 mechanism, where the nucleophile attacks the sterically less hindered carbon atom. libretexts.org This pathway is driven by a potent nucleophile pushing open the ring, as the alkoxide formed is a poor leaving group. libretexts.org

A pivotal example involving a this compound precursor is the intramolecular SN2 reaction that finalizes the synthesis of quinine. sci-hub.ru In this step, the nitrogen atom of the piperidine (B6355638) side chain acts as an internal nucleophile, attacking one of the epoxide carbons to form the crucial C8-N bond and construct the bicyclic quinuclidine system. nih.govsci-hub.ruresearchgate.net This cyclization proceeds via backside attack, establishing the correct stereochemistry at the reaction centers. libretexts.org

Various external nucleophiles can also open the epoxide ring. Soft nucleophiles, such as thiols, tend to attack vinyl epoxides in an SN2′ fashion, while hard nucleophiles favor a direct SN2 attack. acs.org Research has demonstrated the successful ring-opening of epoxides using thiophenol in the presence of iodine, achieving total regio- and stereo-selectivity under nearly neutral conditions. researchgate.net Grignard reagents and organocuprates are also effective for opening epoxide rings, typically requiring a catalyst like a copper(I) salt to proceed efficiently. mdpi.comlibretexts.org

Table 1: Examples of Nucleophilic Ring-Opening Reactions on Epoxides
NucleophileReaction ConditionsMechanismPrimary Product TypeReference
Hydroxide (OH⁻)Aqueous BaseSN2trans-1,2-diol libretexts.org
Alkoxide (RO⁻)Basic (e.g., NaOR in ROH)SN2β-Hydroxy Ether libretexts.org
Internal Amine (-NHR)Neutral/Heat (in Quinine Synthesis)Intramolecular SN2Cyclized Amino Alcohol sci-hub.ru
Thiophenol (PhSH)IodineSN2β-Hydroxy Thioether researchgate.net
Grignard (RMgX)Ethereal SolventSN2Alcohol (extended carbon chain) libretexts.org
Organocuprate (R₂CuLi)Ethereal Solvent, Cu(I) catalystSN2Alcohol (extended carbon chain) mdpi.com

Under acidic conditions, the ring-opening mechanism is altered significantly. echemi.com The reaction is initiated by the protonation of the epoxide oxygen, which creates a much better leaving group (a hydroxyl group) and enhances the electrophilicity of the ring carbons. echemi.comlibretexts.org The subsequent nucleophilic attack occurs at the more substituted carbon atom, as this carbon can better stabilize the developing positive charge. libretexts.orgchimia.ch

The mechanism is considered a hybrid between SN1 and SN2, often described as having "borderline" or SN2-like character with substantial SN1 character. libretexts.orgresearchgate.netchimia.ch A discrete carbocation intermediate is generally not formed; instead, the nucleophile attacks as the C-O bond begins to break, leading to a transition state with significant positive charge on the tertiary or more substituted carbon. libretexts.org This process results in a trans orientation of the nucleophile and the hydroxyl group in the final product due to the backside attack characteristic of SN2 reactions. libretexts.orgacs.org Strong acids are often required to promote this SN1-like ring opening. nih.gov

Epoxides, particularly when activated by acid catalysts, can undergo rearrangement reactions to form carbonyl compounds such as aldehydes and ketones. nih.govnih.gov These transformations, which include the Meinwald and related rearrangements, typically proceed through a cationic intermediate. nih.govacs.org The use of a strong acid promotes the SN1-like cleavage of a C-O bond to form a carbocation, which is then quenched by the migration of a neighboring substituent (hydride, alkyl, or aryl group) to the carbocationic center. nih.gov The migrating group generally attacks anti-periplanar to the breaking C-O bond, which allows for a predictable transfer of chirality. acs.org

In biosynthetic pathways related to quinolone alkaloids, enzyme-catalyzed cationic epoxide rearrangements have been observed where a dienyl epoxide, structurally similar to a quinine precursor, is converted into an aldehyde product. nih.gov In synthetic chemistry, Lewis acids like boron trifluoride etherate (BF₃·Et₂O) can catalyze the rearrangement of such epoxides into aldehydes and ketones. nih.gov These reactions are valuable for creating functionalized products with quaternary carbon centers. nih.gov

Acid-Catalyzed Ring Opening

Role as a Reactive Electrophile

The inherent strain of the three-membered ring, combined with the polarization of the carbon-oxygen bonds due to the electronegativity of oxygen, makes the carbon atoms of an epoxide electrophilic. uea.ac.uknih.gov Consequently, epoxides are versatile electrophiles that react readily with a broad spectrum of nucleophiles. mdpi.com this compound and its synthetic precursors exemplify this reactivity. In numerous total syntheses of quinine, an epoxide intermediate serves as the key electrophile in the final ring-closing step. nih.govsci-hub.runih.govresearchgate.net The nucleophilic piperidine nitrogen attacks the electrophilic epoxide carbon, a reaction that is fundamental to constructing the complete tetracyclic framework of the quinine molecule. nih.govnih.gov

Oxidative and Reductive Transformations of the Epoxide

Beyond typical ring-opening with nucleophiles, the epoxide moiety can undergo transformations involving changes in oxidation state.

Reductive Transformations: Reductive ring-opening of epoxides is a synthetically useful method. For instance, treatment of an epoxide with a reducing agent can lead to the formation of an alcohol. This was demonstrated in a synthetic sequence towards epigallocatechin, where the reductive ring-opening of a chiral epoxide was a key step. uea.ac.uk The intramolecular cyclization of the this compound precursor to form quinine can also be viewed as a reductive process at the carbon atom that is converted from being part of the epoxide to bearing a hydroxyl group, while the nitrogen is oxidized in forming the new C-N bond.

Reaction Kinetics and Thermodynamics

The rate of epoxide ring-opening reactions is highly dependent on several factors, including the nature of the nucleophile, the solvent, the temperature, and the presence of catalysts. gndu.ac.in

For acid-catalyzed reactions, kinetic studies have shown that the reaction rate is often proportional to the Hammett acidity function (h₀) rather than simply the concentration of hydronium ions ([H₃O⁺]). chimia.ch This suggests a mechanism where the transition state does not involve a water molecule as the nucleophile, which historically led to the proposal of a borderline A-1/A-2 mechanism. chimia.ch

Kinetic models for epoxide ring-opening have been developed, for example, in the context of soybean oil epoxidation. mdpi.com These models describe the reaction rate as a function of the concentrations of the epoxide, the nucleophile, and the catalyst. The general form of the rate law for a bimolecular reaction can be expressed as:

Rate = k [Epoxide] [Nucleophile]

Where k is the rate constant. The activation energy (Ea) for these reactions can be determined by studying the reaction rate at different temperatures, following the Arrhenius equation. The thermodynamics of the reaction are generally favorable, as the process relieves significant ring strain (approximately 114 kJ/mol), resulting in a negative change in enthalpy (ΔH).

Table 2: Conceptual Kinetic and Thermodynamic Parameters for Epoxide Ring-Opening
ParameterDescriptionTypical Influence on ReactionReference
Rate Constant (k)Proportionality constant relating reactant concentrations to reaction rate.Increases with temperature. Highly dependent on nucleophile strength and catalyst. gndu.ac.inmdpi.com
Activation Energy (Ea)The minimum energy required to initiate the reaction.Lowered by catalysts (e.g., acid), which accelerates the reaction. gndu.ac.in
Enthalpy of Reaction (ΔH)The net change in heat content.Highly exothermic (negative ΔH) due to the release of ring strain. echemi.com
Entropy of Activation (ΔS‡)The change in entropy when reactants form the transition state.Can be negative for bimolecular (SN2) reactions, indicating a more ordered transition state. chimia.ch
Catalyst ConcentrationConcentration of acid or Lewis acid catalyst.Rate often increases with catalyst concentration, sometimes following complex acidity functions. chimia.chmdpi.com

Analytical Characterization Techniques for Quinine 10,11 Epoxide

Spectroscopic Characterization Methods

While complete, assigned NMR spectra for Quinine-10,11-epoxide are not widely published, the expected spectral features can be predicted based on the known spectra of quinine (B1679958) and the chemical changes resulting from epoxidation. magritek.commagritek.com The primary changes would occur in the signals corresponding to the vinyl group protons and carbons.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of quinine, the vinyl group gives rise to a characteristic set of signals: a doublet of doublets of doublets for the proton at C10, and two distinct signals for the terminal alkene protons at C11. chemicalbook.com Upon epoxidation, these signals would be absent. They would be replaced by new signals corresponding to the protons on the newly formed three-membered epoxide ring. These protons would be expected to resonate further upfield, typically in the range of 2.5-4.0 ppm, with distinct coupling constants characteristic of a three-membered ring system. The signals for the quinoline (B57606) and other quinuclidine (B89598) protons would remain largely unchanged.

¹³C NMR Spectroscopy: Similarly, in the ¹³C NMR spectrum, the signals for the sp² hybridized carbons of the vinyl group in quinine (typically around 142 ppm for C10 and 114 ppm for C11) would disappear. magritek.comchemicalbook.com In their place, new signals corresponding to the sp³ hybridized carbons of the epoxide ring would appear, expected to be in the range of 40-60 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Changes from Quinine to this compound
GroupAtomQuinine Chemical Shift (ppm)Predicted this compound Shift (ppm)Notes
¹H NMRH-10~5.6-5.8Replaced by signals at ~2.5-4.0Disappearance of vinyl proton signals and appearance of epoxide proton signals.
H-11 (a,b)~4.9-5.1
¹³C NMRC-10~142Replaced by signals at ~40-60Disappearance of sp² carbon signals and appearance of sp³ epoxide carbon signals.
C-11~114

Infrared (IR) spectroscopy is used to identify functional groups within a molecule. The key change in the IR spectrum when converting quinine to its 10,11-epoxide is the loss of the vinyl group absorptions and the appearance of epoxide ring absorptions. The spectrum of quinine shows characteristic peaks for C=C stretching of the vinyl group. chemicalbook.com In this compound, these peaks would be absent and replaced by bands characteristic of a cyclic ether. Specifically, the asymmetric C-O-C stretching of the epoxide ring typically appears around 810-950 cm⁻¹, while a symmetric C-O-C stretch is found around 1250 cm⁻¹. wikipedia.org

Table 2: Key Diagnostic IR Absorption Bands for Quinine vs. This compound
Functional GroupVibrational ModeQuinine (cm⁻¹)This compound (cm⁻¹)
Vinyl (C=CH₂)C=C Stretch~1640Absent
Epoxide (C-O-C)Asymmetric StretchAbsent~810-950
Symmetric StretchAbsent~1250

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about conjugated systems within a molecule. The main chromophore in both quinine and this compound is the methoxy-substituted quinoline ring system. The epoxidation occurs on the quinuclidine side chain, which is electronically isolated from the quinoline chromophore. Therefore, the UV-Vis absorption spectrum of this compound is expected to be nearly identical to that of quinine. nih.gov The characteristic absorption maxima for quinine are observed at approximately 236 nm, 278 nm, and 347-350 nm. researchgate.netnih.gov

Table 3: Expected UV-Vis Absorption Maxima (λmax) for this compound
Compoundλmax 1 (nm)λmax 2 (nm)λmax 3 (nm)
Quinine~236~278~347-350
This compound (Predicted)~236~278~347-350

Mass spectrometry is a powerful technique for determining the molecular weight and elemental formula of a compound, as well as providing structural information through fragmentation analysis. This compound has been successfully identified as a human metabolite using gas chromatography-mass spectrometry (GC-MS) after derivatization. tandfonline.comnih.gov

In a key study, the epoxide was analyzed as its trimethylsilyl (B98337) (TMS) derivative. tandfonline.com Using methane (B114726) chemical ionization, the derivatized epoxide gave a quasi-molecular ion (MH⁺) at an m/z of 413, corresponding to the addition of one TMS group to the C9-hydroxyl group of the epoxide. This confirmed the molecular weight of the underivatized epoxide as 340 g/mol (C₂₀H₂₄N₂O₃), which is 16 mass units higher than quinine, consistent with the addition of one oxygen atom. The mass spectrum also showed characteristic fragment ions derived from both the quinoline and quinuclidine portions of the molecule. tandfonline.com

Table 4: Mass Spectrometry Data for Trimethylsilylated this compound
Ion TypeObserved m/zInterpretation
Quasi-molecular ion (MH⁺)413[M+H]⁺ of mono-TMS derivative
Key Fragments136Fragment from quinuclidine ring cleavage
Not specifiedFragments from quinoline ring system

Ultraviolet-Visible (UV-Vis) Spectroscopy

Chromatographic Separation and Analysis

Chromatographic techniques are paramount for the separation of this compound from the parent drug, quinine, and its other metabolites in complex biological matrices.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of quinine and its metabolites. tandfonline.comtandfonline.com Various reversed-phase HPLC (RP-HPLC) methods have been developed that are suitable for the separation and quantification of these compounds from plasma and urine. capes.gov.brresearchgate.net

A typical HPLC method involves a C18 stationary phase, which separates compounds based on their hydrophobicity. Since this compound is more polar than quinine due to the replacement of a vinyl group with an epoxide, it would be expected to have a shorter retention time in a reversed-phase system. Mobile phases often consist of a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer (e.g., phosphate (B84403) buffer) at an acidic pH to ensure the basic nitrogen atoms are protonated, leading to better peak shape. tandfonline.com Ion-pairing agents such as sodium dodecyl sulphate can also be added to the mobile phase to improve separation. tandfonline.comcapes.gov.br Detection is commonly achieved using a fluorescence detector, which offers high sensitivity and selectivity for the quinoline ring system, or a UV detector.

Table 5: Typical HPLC Conditions for the Analysis of Quinine and its Metabolites
ParameterDescription
Stationary Phase (Column)Reversed-Phase C18 (ODS), typically 5 µm particle size
Mobile PhaseAcetonitrile / Aqueous Phosphate Buffer (e.g., 40:60 v/v), often at acidic pH (e.g., 2.1)
AdditivesIon-pairing agents (e.g., sodium dodecyl sulphate, tetrabutylammonium (B224687) bromide) may be used
DetectionFluorescence (e.g., Excitation: ~325-350 nm, Emission: ~375-450 nm) or UV (~236 nm)
Flow Rate~0.5 - 1.0 mL/min

Chiral Chromatography for Enantiomeric Excess Determination

Chiral chromatography is an indispensable tool for the separation of enantiomers and the determination of enantiomeric excess (e.e.). This technique relies on the differential interaction of enantiomers with a chiral stationary phase (CSP) or a chiral additive in the mobile phase, leading to different retention times and, thus, their separation. uma.es For epoxides, which are crucial chiral building blocks in organic synthesis, establishing their enantiomeric purity is a common analytical challenge. researchgate.net

High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is a widely adopted method for the enantioseparation of chiral compounds, including epoxides and various derivatives of cinchona alkaloids. acs.orgnih.govoslomet.no Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have demonstrated broad applicability in resolving the enantiomers of a wide range of chiral compounds, including those with multiple stereocenters. researchgate.net

In a typical analytical workflow for determining the enantiomeric excess of this compound, a solution of the synthesized compound would be injected into an HPLC system equipped with a chiral column. The selection of the appropriate chiral column and mobile phase is crucial for achieving baseline separation of the enantiomers.

Illustrative Chromatographic Conditions:

A common approach involves screening different commercially available chiral columns (e.g., Chiralpak® series) with various mobile phase compositions, typically mixtures of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol. The separation is monitored using a UV detector, as the quinoline moiety in this compound is strongly UV-active.

ParameterExample Condition
Column Chiralpak® AD-H (amylose derivative)
Mobile Phase n-Hexane / Isopropanol (80:20, v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 254 nm
Injection Volume 10 µL

This table presents a hypothetical set of conditions based on common practices for separating chiral compounds of similar structure. Actual conditions would require experimental optimization.

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the resulting chromatogram using the formula:

e.e. (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100

Where Area₁ and Area₂ are the integrated peak areas of the major and minor enantiomers, respectively. This method provides a reliable and quantitative measure of the enantiomeric purity of the this compound sample. masterorganicchemistry.com

X-ray Crystallography for Structural Elucidation

X-ray crystallography is the most definitive method for determining the absolute three-dimensional structure of a crystalline compound. This technique provides precise information about bond lengths, bond angles, and the spatial arrangement of atoms within the crystal lattice, thereby unequivocally establishing the stereochemistry of chiral centers. The synthesis and crystallographic analysis of various quinine derivatives have been reported, demonstrating the utility of this technique for confirming their molecular structures. acs.orgnih.govclockss.org

To perform an X-ray crystallographic analysis of this compound, a single crystal of high quality is required. This is typically obtained by slow crystallization from a suitable solvent or solvent mixture. The crystal is then mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern produced by the crystal is collected by a detector.

The analysis of the diffraction data allows for the determination of the unit cell dimensions, space group, and the electron density distribution within the crystal. From this electron density map, a model of the molecular structure is built and refined.

Representative Crystallographic Data:

The following table illustrates the type of data that would be obtained from a successful X-ray crystallographic analysis of this compound. The values are hypothetical and serve to represent the parameters typically reported.

ParameterRepresentative Value
Chemical Formula C₂₀H₂₄N₂O₃
Formula Weight 356.42 g/mol
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a (Å) 10.123
b (Å) 12.456
c (Å) 15.789
α (°) 90
β (°) 90
γ (°) 90
Volume (ų) 1993.5
Z (molecules/unit cell) 4
Density (calculated) (g/cm³) 1.187
R-factor (%) < 5

This table contains representative data. Actual crystallographic data would be determined experimentally.

The successful determination of the crystal structure of this compound would provide irrefutable proof of its molecular connectivity and the relative and absolute configuration of all its stereocenters. This information is crucial for understanding its chemical properties and for its potential applications. The crystallographic data for various cinchona alkaloid derivatives have been instrumental in understanding their structure-activity relationships. acs.orgnih.govrsc.org

Biological and Pharmacological Relevance of Quinine 10,11 Epoxide: Mechanism Focused Investigations

Formation as a Biotransformation Product of Quinine (B1679958)

Quinine-10,11-epoxide is a recognized metabolite of quinine, formed through biotransformation processes within the body. The metabolism of quinine is extensive, occurring almost exclusively in the liver via oxidative pathways mediated by the cytochrome P450 (CYP) enzyme system. fda.gov While CYP3A4 is the primary enzyme responsible for producing the major metabolite, 3-hydroxyquinine, other CYP isoforms are involved in generating a range of minor metabolites. fda.govresearchgate.net

Research has identified this compound as one of the urinary metabolites in humans following the administration of quinine. researchgate.net The formation of this epoxide occurs at the vinyl group of the quinine molecule. This biotransformation is an epoxidation reaction, a common metabolic pathway for compounds containing double bonds. longdom.org The resulting epoxide is a reactive intermediate. longdom.org Subsequent metabolism can occur, for example, through hydrolysis by enzymes like epoxide hydrolase, converting this compound into the corresponding Quinine-10,11-dihydrodiol, which has also been identified as a human metabolite. researchgate.net

Table 1: Key Quinine Metabolites Identified in Humans

Metabolite Name Precursor Metabolic Pathway Reference
3-hydroxyquinine Quinine Hydroxylation (major pathway via CYP3A4) fda.govresearchgate.net
2'-quininone Quinine Oxidation researchgate.netnih.gov
O-desmethylquinine Quinine O-demethylation fda.gov
This compound Quinine Epoxidation researchgate.netlongdom.org
Quinine-10,11-dihydrodiol This compound Hydrolysis researchgate.net

Interactions with Biological Macromolecules and Cellular Components

The chemical structure of this compound, specifically its strained three-membered epoxide ring, renders it a chemically reactive electrophile. This reactivity suggests a high potential for covalent modification of biological macromolecules, including enzymes. Epoxides can react with nucleophilic functional groups found in amino acid residues of proteins, such as sulfhydryl (cysteine), amino (lysine), and imidazole (B134444) (histidine) groups. This interaction can lead to the formation of stable covalent adducts, potentially altering the enzyme's structure and inhibiting its function. The formation of such "conjugates" from quinine epoxide has been associated with toxicity, supporting its role as a reactive metabolite. longdom.org

A key class of enzymes that interact with epoxides is the soluble epoxide hydrolases (sEH). nih.gov These enzymes play a crucial role in detoxifying xenobiotic epoxides by catalyzing their hydrolysis to the corresponding, and generally less reactive, diols. nih.gov this compound is a substrate for sEH, which converts it to quinine-10,11-dihydrodiol. researchgate.net This enzymatic reaction represents a direct binding interaction, although in this case, it is a metabolic process rather than an inhibition. The efficiency of this hydrolysis can determine the intracellular concentration and lifetime of the reactive epoxide, thereby modulating its potential to interact with other cellular targets.

While the antimalarial mechanisms of the parent drug, quinine, have been studied, the specific molecular targets of its metabolite, this compound, within pathogenic organisms like Plasmodium falciparum are not definitively identified in current research. The primary proposed mechanisms for quinine include the inhibition of heme polymerase in the parasite's food vacuole, leading to the accumulation of toxic heme, and the intercalation into parasite DNA. nih.govdrugbank.com

Enzymes: Cysteine proteases, such as the falcipains, are crucial for hemoglobin digestion by the parasite and contain a reactive cysteine residue in their active site, making them a plausible target for alkylation by an epoxide. mdpi.com

Nucleic Acids: The epoxide could alkylate DNA bases, leading to mutations or stalled replication forks.

However, direct experimental evidence identifying specific protein or nucleic acid targets of this compound in P. falciparum is lacking. Target identification in this parasite remains a complex field, often requiring advanced genetic and proteomic approaches to pinpoint the precise interactions of a compound or its metabolites. nih.govnih.gov

Enzyme Binding and Inhibition Mechanisms

Molecular Mechanisms of Biological Activity

One of the hypothesized mechanisms for quinine's antimalarial activity is the disruption of nucleic acid replication and transcription through DNA intercalation. nih.gov The planar quinoline (B57606) ring system of quinine facilitates this non-covalent insertion between DNA base pairs. nih.govmdpi.com

This compound may influence these processes through a more direct and permanent mechanism. As a reactive alkylating agent, the epoxide can form covalent bonds with the nucleophilic centers on DNA bases (e.g., the N7 position of guanine). This alkylation can distort the DNA helix, block the progression of DNA polymerase, and ultimately inhibit DNA synthesis and replication. mnba-journal.com This mechanism of action is characteristic of many genotoxic compounds. While direct evidence for DNA alkylation by this compound is not specified, the chemical properties of the epoxide group strongly support this as a plausible mechanism contributing to its biological activity against parasites and microbes.

Table 2: Potential Mechanisms of Action on Cellular Processes

Compound/Class Proposed Cellular Process Affected Molecular Mechanism Reference
Quinine DNA Replication/Transcription Intercalation into DNA helix nih.govmdpi.com
Quinolone Antibiotics DNA Replication Inhibition of DNA gyrase and topoisomerase IV ebsco.comnih.gov
This compound DNA Synthesis Covalent alkylation of DNA bases (Plausible) longdom.orgmnba-journal.com

The antimicrobial properties of quinine and its synthetic derivatives, the quinolones, are well-established. mnba-journal.comebsco.com Quinolone antibiotics exert their bactericidal effects by targeting bacterial type II topoisomerases (DNA gyrase and topoisomerase IV), leading to breaks in the bacterial chromosome and cell death. nih.gov

The antimicrobial mechanism of this compound is likely rooted in its high chemical reactivity. The epoxide moiety can engage in non-specific alkylation of a wide range of essential cellular nucleophiles beyond just DNA. This includes reactive sites on metabolic enzymes, structural proteins, and components of the cell membrane. Such widespread, covalent modification of cellular machinery would disrupt multiple vital processes simultaneously, leading to cytotoxicity and cell death. The potent bactericidal activity observed in other natural product epoxides supports this concept. nih.gov This mechanism of broad-spectrum alkylation would be consistent with the role of reactive metabolites in exerting toxic effects against both microbial pathogens and host cells. longdom.org

Influence on Parasitic or Microbial Cellular Processes (e.g., DNA synthesis inhibition)

Structure-Activity Relationship (SAR) Studies Focused on the Epoxide Moiety

The introduction of an epoxide ring at the C10-C11 position of the quinine scaffold creates this compound, a modification that significantly influences its biological activity. The epoxide moiety, a strained three-membered ring containing an oxygen atom, is an electrophilic functional group capable of reacting with nucleophiles. This reactivity is central to its mechanism and the focus of structure-activity relationship (SAR) investigations. Research indicates that this epoxide group is not merely a structural alteration but a key pharmacophoric feature responsible for enhanced potency in certain biological assays, likely through covalent modification of target biomolecules. uwm.edubioline.org.br

Initial studies have highlighted the dramatic impact of this epoxidation. A mixture of diastereomeric Quinine-10,11-epoxides was found to be approximately eight times more active than quinine itself as an inhibitor of the multidrug resistance (MDR) pump. uwm.edu This significant increase in activity underscores the critical role of the epoxide functional group. The prevailing hypothesis is that one of the epoxide diastereomers acts as an alkylating agent, forming a stable covalent bond with nucleophilic residues within the MDR pump, leading to its inhibition. uwm.edu

The stereochemistry of the epoxide is a crucial determinant of its activity. The two diastereomers of this compound have different three-dimensional arrangements, which would affect their fit and reactivity within a specific binding site. Consequently, efforts have been directed towards the stereospecific synthesis of each pure diastereomer to precisely determine which isomer is the more active agent and to what degree. uwm.edu

SAR studies on molecules containing epoxide functionalities often involve the synthesis of analogs through the ring-opening of the epoxide. mums.ac.ir By reacting the epoxide with various nucleophiles (such as amines or thiols), a series of derivatives, typically amino alcohols, can be generated. The biological evaluation of these derivatives allows researchers to probe the structural requirements for optimal target interaction. While specific data sets for a broad series of this compound derivatives are not widely published, the principles of such SAR studies are well-established. For instance, creating derivatives by conjugating the epoxide with other molecules is a known strategy. nih.gov

Research Findings on Epoxide Moiety Activity

The primary research finding is the superior inhibitory activity of the epoxide derivative compared to the parent alkaloid in specific contexts.

CompoundModificationRelative Activity (MDR Pump Inhibition)Reference
QuinineParent Compound (Alkene at C10-C11)Baseline uwm.edu
This compound (diastereomeric mixture)Epoxide at C10-C11~8-fold greater than Quinine uwm.edu

This table illustrates the significant enhancement in biological activity against the MDR pump upon conversion of the vinyl group of quinine to an epoxide.

Illustrative SAR Approach for Epoxide Analogs

The following table illustrates a common SAR strategy focused on modifying the epoxide moiety by nucleophilic ring-opening to explore how different substituents affect activity.

Analog StructureModification TypeKey Structural FeatureAnticipated SAR Insight
This compoundParent EpoxideIntact, reactive epoxide ringProvides baseline activity for the epoxide's alkylating potential. uwm.edubioline.org.br
Epoxide Ring-Opened Analog (e.g., with a primary amine)Nucleophilic AdditionCreates an amino alcohol derivativeTests the importance of the covalent bond vs. a stable, non-covalent interaction at the target site.
Epoxide Ring-Opened Analog (e.g., with a bulky secondary amine)Nucleophilic AdditionIntroduces steric hindrance near the original epoxide siteProbes the spatial constraints of the binding pocket.
Diol AnalogHydrolysisConversion of epoxide to a 10,11-diolDetermines if the electrophilic nature of the epoxide is essential for activity, as the diol is not an alkylating agent. bioline.org.br

This table outlines the strategic chemical modifications used in SAR studies to understand the functional importance of the epoxide group. By synthesizing and testing such analogs, researchers can map the structural requirements for biological activity.

Computational and Theoretical Studies of Quinine 10,11 Epoxide

Quantum Chemical Calculations

Quantum chemical calculations, grounded in the principles of quantum mechanics, are employed to determine the electronic structure, energy, and geometry of molecules. These calculations are fundamental to understanding the reactivity and spectroscopic properties of Quinine-10,11-epoxide.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms and molecules. researchgate.net It has proven to be a versatile tool for studying various aspects of quinine (B1679958) derivatives and related compounds. researchgate.net For this compound, DFT applications are crucial for optimizing its three-dimensional geometry, calculating its vibrational frequencies to compare with experimental infrared (IR) and Raman spectra, and determining its electronic properties such as frontier molecular orbitals (HOMO and LUMO).

These calculations are typically performed using a specific functional, such as B3LYP, combined with a basis set like 6-31G(d) that defines the mathematical functions used to build the molecular orbitals. researchgate.net The choice of functional and basis set allows for a balance between computational cost and accuracy. DFT studies can elucidate how the introduction of the epoxide ring alters the electron distribution and reactivity of the parent quinine molecule.

Understanding the formation of this compound from quinine is a key area of investigation. Computational methods are used to map the entire reaction pathway for the epoxidation of the vinyl group at the C10-C11 position. This involves identifying all intermediates and, crucially, the transition states (TS) that connect them. researchgate.net A transition state is a high-energy, transient configuration of atoms that must be passed through for a reaction to occur.

DFT calculations are instrumental in locating the geometry of these transition states and calculating their energies. mdpi.com For instance, in the asymmetric epoxidation of an alkene catalyzed by a quinine-derived urea (B33335), two distinct transition states leading to different stereoisomers were identified and their structures analyzed. researchgate.net This type of analysis for this compound would clarify the stereoselectivity of its formation and the factors controlling which diastereomer is preferentially formed, a critical question given that one diastereomer is believed to be significantly more active in inhibiting the MDR pump. uwm.edu

Once the reactants, intermediates, transition states, and products of a reaction have been identified, an energetic profile can be constructed. This profile, often depicted as a reaction coordinate diagram, plots the relative free energy of the system as the reaction progresses. researchgate.net The energy difference between the reactants and the highest-energy transition state determines the activation energy, which governs the reaction rate.

For the epoxidation of quinine, the energetic profile would show the energy changes as the oxidizing agent approaches the vinyl group, forms the epoxide ring, and the product is released. Such a profile provides a quantitative measure of the reaction's feasibility and kinetics. The table below illustrates a hypothetical energetic profile for such a transformation, based on similar computed reactions. researchgate.net

Species Description Relative Free Energy (kcal/mol)
ReactantsQuinine + Oxidizing Agent0.0
TS1First Transition State+15.2
IntermediateIntermediate Complex+5.8
TS2Second Transition State (rate-determining)+18.5
ProductsThis compound + By-product-10.3
This interactive table contains hypothetical data based on analogous computed epoxidation reactions.

Reaction Pathway and Transition State Analysis

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations focus on the electronic details of molecules and reactions, molecular modeling and dynamics simulations are used to study the behavior of larger systems over time, such as the interaction of a ligand with a protein or its conformational flexibility.

Given that this compound is a potent inhibitor of the MDR pump (P-glycoprotein), understanding its binding mechanism is of significant pharmacological interest. uwm.edu Molecular docking and molecular dynamics (MD) simulations are the primary tools for this purpose. mdpi.com

Molecular docking predicts the preferred orientation of the epoxide within the protein's binding site, generating a binding score that estimates affinity. Following docking, MD simulations can be run to observe the dynamic behavior of the ligand-protein complex over a period of nanoseconds. mdpi.com These simulations provide detailed information on the stability of the binding pose and the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. For example, MD simulations have been used to characterize the binding of quinine itself to targets like DNA and various proteins. nih.govnih.gov Similar studies on this compound would reveal how it interacts with key amino acid residues in the MDR pump, potentially explaining its enhanced activity.

Interaction Parameter Description Example Finding for a Ligand-Protein Complex
Binding EnergyEstimated free energy of binding (e.g., from MM/GBSA)-9.5 kcal/mol
Hydrogen BondsKey H-bonds formed with specific amino acid residuesForms stable H-bonds with Gln725, Tyr307
Hydrophobic InteractionsNon-polar interactions contributing to bindingInteracts with Phe336, Ile340, Leu339
Covalent BondingPotential for irreversible binding via epoxide ring-openingCovalent bond formation with Cys residue in binding site
This interactive table illustrates the types of data generated from ligand-protein interaction modeling.

Molecules as complex as this compound can exist in multiple conformations, or shapes, which can influence their stability and how they interact with biological targets. Conformational analysis aims to identify the low-energy (most stable) conformations of the molecule. researchgate.net

MD simulations are a powerful tool for exploring the conformational landscape of a molecule. mdpi.com By simulating the molecule's movement over time in a solvent, researchers can observe the different shapes it adopts and their relative stabilities. Key metrics such as the Root Mean Square Deviation (RMSD) are used to track the stability of the molecule's structure over the course of the simulation. mdpi.com For this compound, understanding its preferred conformation is a prerequisite for accurate docking studies and for rationalizing its structure-activity relationship.

Ligand-Protein Interaction Modeling

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling of Structural Features

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) modeling are pivotal computational tools for understanding how the structural features of a molecule influence its biological activity. In the context of this compound, while direct and extensive QSAR studies on this specific epoxide derivative are not widely published, a wealth of information can be extrapolated from the numerous computational studies performed on its parent compound, quinine, and a wide array of its other derivatives. ijpras.comnih.gov These studies provide a robust framework for predicting the potential biological and physicochemical properties of this compound based on its distinct structural modifications.

The fundamental goal of QSAR is to develop a mathematical relationship between a set of molecular descriptors and a measured biological activity. researchgate.net For cinchona alkaloids like quinine and its derivatives, these models are crucial for rational drug design, helping to predict the activity of novel analogs and prioritize them for synthesis and testing. frontiersin.org

Research on quinine derivatives often employs a variety of computational methods to generate descriptors for QSAR models. These methods include Density Functional Theory (DFT) for calculating electronic properties and quantum chemical parameters, and Comparative Molecular Field Analysis (CoMFA) to probe the steric and electrostatic fields around the molecules. ijpras.comresearchgate.netnih.gov

A significant focus of QSAR studies on quinine derivatives has been to elucidate the structural requirements for their biological activities, such as antimalarial efficacy or their function as chiral selectors in chromatography. nih.govnih.govnih.gov For instance, a CoMFA on quinine-based stationary phases revealed that while long-range electrostatic potentials were not critical for enantiodiscrimination, the van der Waals (steric) and local electrostatic features were highly discriminating. nih.gov Such a model predicted that introducing steric bulk around the carbamate (B1207046) moiety could enhance chiral discrimination. nih.gov

Applying this logic to this compound, the introduction of the epoxide ring in place of the vinyl group at the C10 and C11 positions represents a significant structural and electronic modification. This change would be captured in QSAR models through various descriptors:

Topological and Steric Descriptors: The epoxide ring alters the local topography and volume compared to the vinyl group. This would affect steric interaction fields, which are known to be important for the activity of quinine derivatives. nih.gov

Electronic Descriptors: The oxygen atom of the epoxide introduces a region of higher electron density and polarity. Descriptors such as atomic charges, dipole moment, and the energy of frontier molecular orbitals (HOMO and LUMO) would be significantly different from those of quinine. researchgate.netmdpi.com These changes can influence interactions with biological targets.

Physicochemical Descriptors: The modification impacts properties like lipophilicity (LogP) and polar surface area (TPSA). For example, a comparative in silico analysis of quinine and one of its derivatives showed differences in calculated LogP and TPSA values, which are critical for predicting absorption and distribution. ajchem-b.com

The table below illustrates the types of physicochemical and pharmacokinetic parameters that are typically evaluated in cheminformatic studies of quinine derivatives, providing a template for how this compound would be assessed.

Table 1: Illustrative Cheminformatic and Pharmacokinetic Properties of Quinine and a Thiazole Hydrazine Derivative

ParameterDescriptionQuinine (Reference)4-chloro-2-[(E)-[[4-(4-chlorophenyl) thiazol-2-yl]hydrazono]-methyl]phenol (C10)Predicted Impact on this compound
XLOGP3Octanol-water partition coefficient, a measure of lipophilicity.2.88 ajchem-b.com5.47 ajchem-b.comLikely decreased LogP due to added polar epoxide group.
ESOL LogSA measure of aqueous solubility.-3.71 (Soluble) ajchem-b.com-5.83 (Moderately Soluble) ajchem-b.comPotentially increased solubility compared to quinine.
TPSA (Ų)Topological Polar Surface Area, correlates with drug transport properties.33.12 ajchem-b.comWithin 20-130 Ų range ajchem-b.comIncreased TPSA due to the epoxide oxygen.
hERG InhibitionPotential for inhibition of the hERG potassium channel, a cardiotoxicity risk.Inhibitor ajchem-b.comInhibitor ajchem-b.comTo be determined; structural changes can alter this property.
Oral Toxicity ClassGlobally Harmonized System (GHS) classification for acute oral toxicity.Class II ajchem-b.comClass III ajchem-b.comTo be determined; requires specific toxicological modeling.

Furthermore, molecular docking studies on cinchona alkaloid derivatives have provided insights into their binding interactions with biological targets like the estrogen α receptor. unpad.ac.id These studies calculate binding energies and identify key interactions, such as hydrogen bonds.

Table 2: Example of Molecular Docking Results for Cinchonidine Derivatives against Estrogen α Receptor

CompoundFree Energy of Binding (ΔG, kcal/mol)Inhibition Constant (Ki, µM)
Cinchonidine benzoate-9.15 unpad.ac.id0.17 unpad.ac.id
Cinchonidine 2-chlorobenzoate-9.21 unpad.ac.id0.15 unpad.ac.id
Cinchonidine 2-(4-hydroxyphenyl) acetate-9.11 unpad.ac.id0.18 unpad.ac.id

For this compound, a similar docking study would be necessary to understand how the epoxide functionality alters the binding affinity and orientation within a target's active site compared to the parent quinine molecule. The epoxide's oxygen could potentially form new hydrogen bonds or other electrostatic interactions, significantly affecting its biological activity profile.

Future Research Directions and Unexplored Avenues

Development of Novel and Efficient Stereoselective Synthetic Pathways

The synthesis of quinine (B1679958) and its derivatives has been a landmark challenge in organic chemistry for over a century. ias.ac.in Early syntheses often lacked stereocontrol, but significant progress has been made in developing stereoselective routes. ias.ac.in However, the development of efficient and highly stereoselective pathways specifically for Quinine-10,11-epoxide is a critical area for future research.

Current synthetic strategies often involve the epoxidation of quinine, which can lead to a mixture of diastereomers. Future work should focus on methods that afford high stereoselectivity, potentially through:

Asymmetric Epoxidation: Employing chiral catalysts to directly and selectively form one enantiomer of the epoxide. acs.org

Organocatalysis: Utilizing small organic molecules to catalyze the stereoselective synthesis, a field that has seen significant growth and success in complex molecule synthesis. researchgate.netnih.govresearchgate.net

Enzyme-Catalyzed Synthesis: Harnessing the inherent stereoselectivity of enzymes to produce the desired epoxide isomer.

The development of such pathways would not only provide a reliable source of this compound for further study but also contribute to the broader field of asymmetric synthesis. ias.ac.inresearchgate.net

Exploration of Unique Chemical Transformations Mediated by the Epoxide Ring

The strained three-membered epoxide ring is a versatile functional group, prone to a variety of ring-opening reactions. unizg.hr While some of these reactions have been explored in the context of quinine synthesis, a systematic investigation into the unique chemical transformations of this compound is warranted. unizg.hrnih.govacs.orgclockss.org

Future research could explore:

Nucleophilic Ring-Opening: Reacting the epoxide with a diverse range of nucleophiles to generate novel quinine derivatives with potentially enhanced or new biological activities.

Acid- and Base-Catalyzed Rearrangements: Investigating the rearrangement reactions of the epoxide to form new carbocyclic or heterocyclic scaffolds.

Metal-Catalyzed Transformations: Utilizing transition metals to mediate novel C-C and C-X bond formations starting from the epoxide.

These studies could lead to the discovery of new chemical reactions and the synthesis of a library of novel quinine analogues for biological screening.

Advanced Mechanistic Elucidations of Biological Interactions

While this compound is known to be a metabolite of quinine, the detailed mechanisms of its biological interactions are not fully understood. It has been suggested that an oxidized metabolite of quinine, such as the epoxide, may be a more potent inhibitor of the multidrug resistance (MDR) pump than quinine itself. researchgate.net

Future research should employ advanced techniques to probe these interactions at a molecular level:

Structural Biology: Using techniques like X-ray crystallography and cryo-electron microscopy to determine the three-dimensional structure of this compound bound to its biological targets.

Computational Modeling: Employing molecular docking and molecular dynamics simulations to predict and analyze the binding of the epoxide to proteins and other biomolecules. mdpi.com

Biophysical Techniques: Utilizing methods such as surface plasmon resonance and isothermal titration calorimetry to quantify the binding affinity and kinetics of the epoxide with its targets.

A deeper understanding of these mechanisms could provide insights into drug resistance and guide the design of more effective therapeutic agents.

Discovery of Novel Biological Targets Beyond Known Quinine Pathways

The biological activity of quinine is primarily attributed to its interference with heme polymerization in the malaria parasite. drugbank.com However, this compound, with its reactive epoxide functionality, may interact with a different set of biological targets.

Future research should focus on identifying these novel targets:

Chemical Proteomics: Using activity-based protein profiling to identify proteins that covalently bind to this compound.

Phenotypic Screening: Testing the epoxide against a wide range of cell lines and disease models to uncover new therapeutic applications.

Target Deconvolution: Once a new biological effect is observed, employing various techniques to identify the specific molecular target responsible for that effect.

The discovery of novel biological targets for this compound could open up new therapeutic avenues for a range of diseases beyond malaria, potentially including cancer and viral infections. mnba-journal.com

Q & A

Q. What analytical methods are recommended for quantifying Quinine-10,11-epoxide in biological matrices?

High-performance liquid chromatography (HPLC) coupled with UV detection or mass spectrometry is widely used for precise quantification. For example:

  • Reverse-phase HPLC with a C18 column and mobile phases (e.g., acetonitrile-phosphate buffer) can separate this compound from its parent compound and other metabolites. Method validation should include linearity, sensitivity (LOD/LOQ), and recovery rates .
  • Double internal standardization (e.g., deuterated analogs) improves accuracy in plasma/saliva samples, minimizing matrix effects .

Q. How does this compound form in metabolic pathways?

The epoxide is likely generated via cytochrome P450 (CYP)-mediated oxidation of the parent compound. Key steps include:

  • In vitro models : Use human liver microsomes or recombinant CYP isoforms (e.g., CYP3A4/2C8) to identify primary metabolic enzymes .
  • Kinetic studies : Measure epoxidation rates under controlled pH, temperature, and cofactor (NADPH) conditions to characterize enzyme affinity (Km/Vmax) .

Q. What are the stability considerations for this compound in laboratory settings?

  • Store samples at -80°C to prevent degradation. Avoid repeated freeze-thaw cycles.
  • In solution, stability varies with pH and solvent composition. For example, acidic conditions may accelerate hydrolysis to diol metabolites .

Advanced Research Questions

Q. How do drug-drug interactions influence this compound pharmacokinetics?

  • Enzyme induction/inhibition : Co-administration with CYP modulators (e.g., ketoconazole for inhibition, rifampicin for induction) alters epoxide formation. Monitor via population pharmacokinetic (PopPK) models or tandem mass spectrometry .
  • Clinical relevance : Design crossover trials with healthy volunteers to assess AUC changes. For example, a 31.9% reduction in AUC of a related epoxide (eslicarbazepine) was observed with carbamazepine co-administration, necessitating dose adjustments .

Q. What experimental strategies resolve discrepancies in epoxide quantification across assays?

  • Cross-validation : Compare HPLC with chemiluminescent immunoassay (CLIA) for concordance. CLIA offers rapid screening but may overestimate concentrations due to antibody cross-reactivity; HPLC provides specificity but requires longer run times .
  • Error analysis : Quantify inter-lab variability using standardized reference materials and participation in proficiency testing programs .

Q. How can researchers address the challenge of active metabolite contribution to pharmacodynamics?

  • Dose-response modeling : Incorporate epoxide plasma concentrations into PK/PD models to distinguish its efficacy/toxicity from the parent drug. For example, Carbamazepine-10,11-epoxide contributes to neurotoxicity but is rarely measured clinically .
  • In vitro assays : Use neuronal cell lines to compare the parent compound and epoxide effects on ion channels or receptor binding .

Q. What methodologies optimize detection of low-abundance epoxide metabolites in complex matrices?

  • Sample preparation : Solid-phase extraction (SPE) or stir-bar sorptive extraction (SBSE) enhances sensitivity by reducing matrix interference .
  • High-resolution MS : Orbitrap or Q-TOF platforms enable untargeted metabolomics, identifying novel epoxide-derived adducts or degradation products .

Methodological Best Practices

  • Data reporting : Include raw data tables in appendices with clear descriptions of processing steps (e.g., normalization, outlier removal) .
  • Ethical compliance : Follow REACH and CLP regulations for handling epoxides, including PPE (gloves, ventilation) and waste disposal protocols .
  • Literature review : Prioritize peer-reviewed journals (e.g., Journal of Chromatography B) over non-academic sources for assay validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.